molecular formula C11H15NO2S B14484958 {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid CAS No. 65865-49-8

{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid

Cat. No.: B14484958
CAS No.: 65865-49-8
M. Wt: 225.31 g/mol
InChI Key: TXMJNQRHCZZIMZ-UHFFFAOYSA-N
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Description

{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid is an organic compound that features both an amino group and a sulfanyl group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylacetonitrile with thiourea to form the corresponding thioamide, followed by hydrolysis to yield the desired sulfanyl acetic acid derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming various derivatives depending on the substituents introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkylated or acylated amino derivatives.

Scientific Research Applications

{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}propionic acid
  • {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}butyric acid
  • {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}valeric acid

Uniqueness

{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both amino and sulfanyl groups in proximity to the acetic acid moiety allows for versatile chemical modifications and interactions, making it a valuable compound in various research domains.

Properties

CAS No.

65865-49-8

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

2-[2-amino-1-(4-methylphenyl)ethyl]sulfanylacetic acid

InChI

InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)10(6-12)15-7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)

InChI Key

TXMJNQRHCZZIMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CN)SCC(=O)O

Origin of Product

United States

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